molecular formula C4H12OSi B3054236 Silanol, ethyldimethyl- CAS No. 5906-73-0

Silanol, ethyldimethyl-

Cat. No. B3054236
CAS RN: 5906-73-0
M. Wt: 104.22 g/mol
InChI Key: AXCGWVYNDXPANP-UHFFFAOYSA-N
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Description


Silanol, ethyldimethyl-, with the chemical formula C₄H₁₂OSi , is a compound that falls within the class of organosilicon compounds . It consists of an ethyl group (C₂H₅) attached to a silicon atom (Si), which is further bonded to two methyl groups (CH₃). The central silicon atom is also linked to a hydroxyl group (OH), resulting in the silanol functionality.



Synthesis Analysis


The synthesis of silanol, ethyldimethyl-, typically involves the reaction of an alkyl halide (such as ethyl chloride or ethyl bromide) with a silicon hydride compound (such as trimethylsilane or dimethylchlorosilane). The reaction proceeds via nucleophilic substitution , where the halide is replaced by the silanol group (OH). The resulting product is silanol, ethyldimethyl-.



Molecular Structure Analysis


The molecular structure of silanol, ethyldimethyl-, can be visualized as follows:




Chemical Reactions Analysis


Silanol, ethyldimethyl-, can participate in various chemical reactions, including:



  • Hydrolysis : Silanol groups readily react with water, leading to the formation of siloxanes (Si-O-Si) and the release of ethanol (C₂H₅OH).

  • Condensation Reactions : Silanols can undergo condensation reactions with other silanol-containing compounds, resulting in the formation of siloxane polymers.

  • Substitution Reactions : The ethyl group can be substituted by other alkyl or aryl groups, leading to the modification of the silanol functionality.



Physical And Chemical Properties Analysis



  • Melting Point : Silanol, ethyldimethyl-, is a colorless liquid with a melting point around -50°C .

  • Boiling Point : It boils at approximately 130°C .

  • Solubility : It is soluble in organic solvents but less soluble in water due to the hydrophobic nature of the alkyl and methyl groups.

  • Density : The density of silanol, ethyldimethyl-, is around 0.8 g/cm³ .


Scientific Research Applications

  • Antimicrobial Properties

    • Silanols exhibit antimicrobial action, as evidenced by their ability to damage the membranes of various bacteria, including Escherichia coli and Staphylococcus aureus. This action, seen through transmission electron microscopy and fluorescent dye studies, indicates their potential as a new class of antimicrobials (Kim, Farrah, & Baney, 2007).
  • Conservation of Archaeological Artifacts

    • Silanol-terminated polydimethylsiloxane has been effectively used for conserving waterlogged Neolithic archaeological wood. This conservation process involves steps like dehydration, acetone exchange, silanol impregnation, and curing, resulting in well-preserved artifacts without collapsing or shrinking (Kavvouras et al., 2009).
  • Synthesis in Medicinal Chemistry

    • The synthesis of enantioenriched silicon-stereogenic silanols is a developing area with significant applications in materials science, synthetic chemistry, and medicinal chemistry. Recent advances have been made in constructing silicon-stereogenic silanols (Gao & He, 2023).
  • Chemical Vapor Deposition

    • Silanols are key intermediates in the chemical vapor deposition of silica films from tetraethoxysilane (TEOS). Studies on the formation of silanols from TEOS highlight their role in the deposition process (Nakajima et al., 1994).
  • Surface Modification and Polymerization

    • The role of silanol groups in the polymerization of ethylene over chromium-supported silica catalysts emphasizes their significance in reaction initiation, termination, and catalyst deactivation (Jóźwiak, Lana, & Fiedorow, 1990).
  • Hydrophobization and Surface Modification

    • The modification of silicas using silane coupling agents can change silica surface properties from hydrophilic to hydrophobic, with significant applications in various fields, including surface science and materials engineering (Jesionowski & Krysztafkiewicz, 2001).
  • Metalloprotease Inhibition in Medicinal Chemistry

    • Silanols have been evaluated as effective transition state analogue inhibitors of angiotensin-converting enzyme (ACE), demonstrating their potential in medicinal chemistry applications (Mutahi et al., 2002).
  • Environmental Fate and Toxicology

    • Studies on the degradation of silicone (polydimethylsiloxane) to silanols in soil provide insights into their environmental fate and implications for toxicology (Lehmann, Varaprath, & Frye, 1994).

Safety And Hazards



  • Flammability : Silanol, ethyldimethyl-, is flammable and should be handled with care.

  • Toxicity : While not highly toxic, prolonged exposure may cause skin and eye irritation.

  • Reactivity : Avoid contact with strong acids or bases, as silanol groups can react with them.


Future Directions


Research on silanol, ethyldimethyl-, continues to explore its applications in materials science, surface coatings, and catalysis. Investigating its interactions with other functional groups and optimizing its reactivity could lead to novel materials and processes.


properties

IUPAC Name

ethyl-hydroxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGWVYNDXPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207802
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanol, ethyldimethyl-

CAS RN

5906-73-0
Record name Silanol, ethyldimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, ethyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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